2-Chloro-6-nitropyridine
Overview
Description
2-Chloro-6-nitropyridine is a compound with the molecular formula C5H3ClN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 2-Chloro-6-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . A method for preparing 2-chloro-5-nitropyridine has been disclosed, which involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis
The molecular weight of 2-Chloro-6-nitropyridine is 158.54 g/mol . The InChI code is InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5 (7-4)8 (9)10/h1-3H . The compound has a topological polar surface area of 58.7 Ų .Chemical Reactions Analysis
The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-6-nitropyridine has a molecular weight of 158.54 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Vibrational and Conformational Analysis
2-Chloro-6-nitropyridine has been the subject of studies focused on its vibrational and conformational properties. Research has been conducted using experimental techniques like FTIR and FT-Raman spectroscopy, along with quantum chemical calculations. These studies aim to understand the molecular structure, conformation, and electronic properties of 2-Chloro-6-nitropyridine and related compounds, which is crucial for the development of various applications in the field of molecular electronics and materials science (Arjunan et al., 2012).
Electronic Properties and Reactivity
The electronic properties and reactivity of 2-Chloro-6-nitropyridine have been investigated through density functional theory (DFT) calculations and spectroscopic methods. This includes the study of molecular electrostatic potentials, natural bond orbital (NBO) analysis, and frontier molecular orbitals (FMOs). Such studies are important for predicting the reactive sites of molecules and understanding their behavior in various chemical reactions, which is essential for designing targeted chemical syntheses (Velraj et al., 2015).
Reaction Mechanisms and Intermediates
The reaction mechanisms involving 2-Chloro-6-nitropyridine, such as its ring-opening reactions, have been explored using techniques like NMR and X-ray crystallography. Understanding these reaction pathways and the structures of intermediates formed is fundamental in organic synthesis and the design of new compounds for various applications, such as pharmaceuticals or advanced materials (Haynes & Pett, 2007).
Safety And Hazards
According to the safety data sheet, 2-Chloro-6-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Future Directions
properties
IUPAC Name |
2-chloro-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXUYQRUULNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240919 | |
Record name | 2-Chloro-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitropyridine | |
CAS RN |
94166-64-0 | |
Record name | 2-Chloro-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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